molecular formula C22H14ClN5O3 B12198933 7-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B12198933
M. Wt: 431.8 g/mol
InChI Key: MRICLXRPHBIYEE-UHFFFAOYSA-N
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Description

The compound 7-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzodioxole moiety, a chlorophenyl group, and a pyridotriazolopyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and chlorophenyl intermediates, which are then subjected to cyclization reactions to form the pyridotriazolopyrimidinone core. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-(1,3-benzodioxol-5-ylmethyl)-2-(2-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, or antimicrobial activities.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of **7-(1,3-benzodioxol-

Properties

Molecular Formula

C22H14ClN5O3

Molecular Weight

431.8 g/mol

IUPAC Name

11-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H14ClN5O3/c23-16-4-2-1-3-14(16)20-25-22-24-10-15-17(28(22)26-20)7-8-27(21(15)29)11-13-5-6-18-19(9-13)31-12-30-18/h1-10H,11-12H2

InChI Key

MRICLXRPHBIYEE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=CC4=C(C3=O)C=NC5=NC(=NN45)C6=CC=CC=C6Cl

Origin of Product

United States

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